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Cat. No.: B610998

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available research on SRT2104
(also known as GSK2245840), a selective Sirtuin 1 (SIRT1) activator. The initial search for
"SRT3109" suggests a possible typographical error, as the preponderance of relevant research
points to SRT2104, a compound extensively studied for its therapeutic potential in a range of
metabolic, inflammatory, and neurodegenerative diseases. This document compares the
performance of SRT2104 with other SIRT1 activators, supported by experimental data from
preclinical and clinical studies.

Executive Summary

SRT2104 is a potent, selective, and brain-permeable activator of SIRT1, a NAD+-dependent
deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity.
Preclinical studies have demonstrated its efficacy in improving metabolic parameters, reducing
inflammation, and offering neuroprotection in various disease models. Clinical trials have
shown SRT2104 to be generally well-tolerated, with some positive effects on lipid profiles and
inflammatory markers, although results in glycemic control have been inconsistent. Its
development has been hampered by variable pharmacokinetics and a lack of robust clinical
efficacy in some trials. This guide will delve into the quantitative data, experimental
methodologies, and the underlying signaling pathways to provide a clear comparison with other
SIRT1 activators like resveratrol and SRT1720.
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Performance Comparison of SIRT1 Activators

SRT2104 emerged from efforts to develop more potent and selective SIRT1 activators than the
naturally occurring polyphenol, resveratrol. While resveratrol has shown promise in preclinical
models, its low bioavailability and lack of specificity have limited its clinical utility. Synthetic
activators like SRT1720 and SRT2104 were designed to overcome these limitations.
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Note: A point of contention exists regarding the direct activation of SIRT1 by resveratrol and

some synthetic compounds. Some studies suggest that the observed activation in in-vitro

assays is an artifact of the fluorescently labeled substrates used and that these compounds

may not be direct activators of SIRT1 with native substrates.

Quantitative Data Summary

Preclinical Efficacy of SRT2104

Model

Dosage

Duration

Key Findings

Huntington's Disease
Mouse Model (N171-

82Q)

0.5% SRT2104 in diet

From 6 weeks of age

Improved motor
function (reduced
traverse time on
beam), attenuated
brain atrophy, and
extended survival.[9]
[10]

Duchenne Muscular
Dystrophy Mouse
Model (mdx)

~100 mg/kg/day in
diet

12 weeks

Rescued muscle
performance and
phenotypes.[4]

Endotoxemia Mouse
Model (LPS-induced)

25 mg/kg

(intraperitoneal)

30 min before LPS

Alleviated lethal
inflammatory injury,
reduced inflammatory
cytokines, and

improved survival.[11]

Ischemia/Reperfusion

Injury Mouse Model

Intravitreal injection

Single dose

Protected against
retinal neuronal loss

and functional decline.

Clinical Trial Data for SRT2104
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Experimental Protocols
In Vivo Murine Model of Huntington's Disease

e Animal Model: N171-82Q transgenic mice.

o Treatment: Mice were fed a diet containing 0.5% SRT2104 starting at 6 weeks of age until

the end of the study.
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» Behavioral Testing: Motor function was assessed using a balance beam test at 12, 18, and
24 weeks of age. The time taken to traverse the beam was recorded.

e Imaging: Brain volume was measured at 22 weeks of age using structural MRI to assess
brain atrophy.

e Outcome Measures: Primary outcomes included motor performance, brain volume, and
overall survival.[9][10]

Clinical Trial in Patients with Psoriasis

o Study Design: A randomized, double-blind, placebo-controlled, Phase lla study with three
dosing cohorts.

o Participants: 40 patients with moderate-to-severe psoriasis.

« Intervention: Patients were randomized (4:1) to receive oral SRT2104 at 250 mg, 500 mg, or
1000 mg per day, or a matching placebo for 84 consecutive days.

e Assessments:

o Histological Analysis: Skin biopsies were taken at baseline and day 84 to assess
histological improvement.

o Clinical Assessment: Psoriasis Area and Severity Index (PASI) and Physician's Global
Assessment (PGA) were evaluated.

o Pharmacokinetics: Sparse blood sampling was conducted to determine plasma
concentrations of SRT2104.[13][14]

Signaling Pathways and Experimental Workflows

The therapeutic effects of SRT2104 are mediated through the activation of SIRT1 and the
subsequent deacetylation of a multitude of downstream targets. This leads to the modulation of
various signaling pathways involved in metabolism, inflammation, and cell survival.
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SRT2104 Activation of SIRT1

SRT2104 activates
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SRT2104 activates SIRT1, leading to the deacetylation of downstream targets and beneficial
cellular outcomes.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of
SRT2104 in a preclinical animal model of a specific disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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